4,4'-Diacetamidostilbene
Description
4,4'-Diacetamidostilbene, formally known as this compound-2,2'-disulfonic acid (DAS), is a stilbene derivative characterized by acetamide (-NHCOCH₃) and sulfonate (-SO₃H) functional groups at the 4,4' and 2,2' positions, respectively. Its molecular formula is C₁₆H₁₆N₂O₈S₂, with a calculated molecular weight of 428.44 g/mol (discrepancies in reported values, such as 310.6 in some sources, may arise from measurement methods or salt forms) . The compound is primarily used in biochemical research, particularly in studies of anion transport inhibition in erythrocytes and as a reference compound in glutamate uptake assays .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h3-12H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
UVPMLXBZUJILHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Inhibitory Activity (IC₅₀) of Stilbene Derivatives in Vesicular Glutamate Uptake
*DIDS exhibits potent anion transport inhibition in erythrocytes, with sub-micromolar activity in some assays .
Key Findings :
- Electron-withdrawing groups (e.g., nitro, isothiocyanate) significantly enhance inhibitory potency compared to acetamido groups .
- Steric effects : Bulky substituents (e.g., benzamido) reduce activity slightly compared to nitro analogs but remain far more potent than DAS .
- Reactivity : Isothiocyanate groups (DIDS) confer irreversible inhibition via covalent modification, unlike the reversible binding of DAS .
4,4'-Diaminostilbene Dihydrochloride
- Substituents: Amino (-NH₂) groups at 4,4' positions.
- Properties: Higher basicity and reactivity due to free amino groups; often used as a synthetic precursor for fluorescent dyes or pharmaceuticals .
- Contrast with DAS: The absence of sulfonate groups reduces solubility, while the amino groups enable conjugation reactions .
N,N'-Diacetyl-1,4-phenylenediamine
- Structure: A non-stilbene diacetamide compound with a phenylenediamine backbone.
- Role : Demonstrates the importance of the stilbene core; this compound lacks the conjugated double bond and sulfonate groups critical for anion channel interactions .
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